Dihydroberberine

Catalog No.
S577411
CAS No.
483-15-8
M.F
C20H19NO4
M. Wt
337.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihydroberberine

CAS Number

483-15-8

Product Name

Dihydroberberine

IUPAC Name

16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,15(20),16,18-heptaene

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C20H19NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,7-9H,5-6,10-11H2,1-2H3

InChI Key

FZAGOOYMTPGPGF-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C=C1)C=C3C4=CC5=C(C=C4CCN3C2)OCO5)OC

Synonyms

Dihydroberberine; 13,13a-Didehydro-9,10-dimethoxy-2,3-(methylenedioxy)berbine; 7,8-Dihydroberberine; Dihydroberberine; Dihydroumbellatine; NSC 331264

Canonical SMILES

COC1=C(C2=C(C=C1)C=C3C4=CC5=C(C=C4CCN3C2)OCO5)OC

Improved Bioavailability

One of the main advantages of DHB over berberine is its improved bioavailability. Berberine has notoriously poor oral absorption, meaning a significant portion of the ingested dose may not reach the bloodstream. Studies have shown that DHB exhibits significantly higher plasma concentrations compared to berberine after oral administration, suggesting it may be more effectively absorbed by the body [].

Anti-inflammatory Effects

Similar to berberine, DHB has demonstrated anti-inflammatory properties in preclinical studies. Research suggests that DHB may inhibit the production of inflammatory mediators like interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO) []. Additionally, DHB may suppress the activation of specific cellular signaling pathways involved in inflammation, such as NF-κB and MAPK [].

Dihydroberberine is a hydrogenated derivative of berberine, a natural alkaloid predominantly found in various plants, including Phellodendron chinense and Berberis vulgaris. Its chemical formula is C20H19NO4C_{20}H_{19}NO_{4}, and it possesses a unique structure that contributes to its distinct biological activities. Dihydroberberine has garnered attention due to its enhanced bioavailability compared to berberine, making it a promising candidate for therapeutic applications, particularly in metabolic disorders such as diabetes and obesity .

Similar to berberine, DHB is believed to exert its effects through various mechanisms, including:

  • AMPK activation: Both DHB and berberine activate AMPK, a cellular energy sensor that regulates metabolism. This activation may improve glucose uptake and blood sugar control [].
  • Gut microbiota modulation: DHB may influence the composition of gut bacteria, potentially impacting overall health and metabolism [].

Dihydroberberine can be synthesized through catalytic transfer hydrogenation reactions. In these reactions, berberine or its derivatives are treated with hydrogen donors in the presence of catalysts such as palladium on carbon or Raney nickel. For example, one method involves dissolving berberine in isopropanol and reacting it with Raney nickel at elevated temperatures to yield dihydroberberine with high purity and yield . The general reaction can be summarized as follows:

Berberine+H2CatalystDihydroberberine\text{Berberine}+\text{H}_2\xrightarrow{\text{Catalyst}}\text{Dihydroberberine}

Dihydroberberine exhibits various biological activities, primarily attributed to its anti-inflammatory and metabolic regulatory effects. Research indicates that it modulates key signaling pathways such as NF-κB and MAPK, which are involved in inflammatory responses . Additionally, studies have shown that dihydroberberine can improve glucose metabolism and lipid profiles, making it beneficial for managing conditions like type 2 diabetes . Its higher bioavailability compared to berberine allows for more effective therapeutic outcomes with potentially fewer side effects .

The synthesis of dihydroberberine can be accomplished through several methods:

  • Catalytic Transfer Hydrogenation:
    • Berberine is dissolved in a solvent (e.g., isopropanol) and treated with a hydrogen donor in the presence of catalysts such as palladium or Raney nickel.
    • Example: A reaction involving berberine nitrate yielded dihydroberberine with a molar yield of 95% .
  • Use of Different Solvents:
    • Variations in solvents like tetrahydrofuran or methanol can also influence the reaction conditions and yields.
    • For instance, using tetrahydrofuran with platinum carbon catalyst resulted in similar high yields .
  • Alternative Precursors:
    • Other derivatives of berberine, such as berberine acetate or hydrochloride, can also serve as starting materials for synthesizing dihydroberberine .

Dihydroberberine has several applications in health and medicine:

  • Metabolic Disorders: It is primarily studied for its potential in treating type 2 diabetes by improving insulin sensitivity and glucose metabolism.
  • Anti-inflammatory Treatments: Its ability to modulate inflammatory pathways makes it a candidate for treating chronic inflammatory conditions.
  • Bioavailability Enhancements: Due to its improved absorption profile, dihydroberberine is being explored as a more effective alternative to berberine in dietary supplements aimed at metabolic health .

Studies have indicated that dihydroberberine interacts differently than berberine within biological systems. For example, research shows that after absorption, dihydroberberine can be converted back into berberine within intestinal cells, which may influence its pharmacokinetics and efficacy . Additionally, studies comparing the effects of oral versus transdermal administration suggest that dihydroberberine may achieve higher bioavailability through transdermal routes compared to traditional oral administration of berberine .

Dihydroberberine shares structural similarities with several other compounds but stands out due to its unique properties. Here are some comparable compounds:

CompoundStructure TypeUnique Features
BerberineAlkaloidLower bioavailability; traditional uses in herbal medicine.
TetrahydrocurcuminCurcumin derivativeStrong antioxidant properties; used for inflammation.
CoptisineAlkaloidSimilar anti-inflammatory effects; lower solubility.
PalmatineAlkaloidExhibits antimicrobial properties; less studied for metabolic effects.

Dihydroberberine's enhanced bioavailability and specific metabolic effects distinguish it from these similar compounds, making it a focus of ongoing research into its therapeutic potential.

Dihydroberberine, the partially reduced form of the alkaloid berberine (BER), exhibits significant biological activities that often surpass those of its parent compound. The transformation between these molecules occurs through complex biological and chemical processes that have become the focus of extensive research due to their pharmaceutical implications.

Enzymatic Reduction Mechanisms in Berberine Biotransformation

The gut microbiota plays a crucial role in the natural transformation of berberine to its more absorbable form, dihydroberberine. This process represents a remarkable example of drug metabolism mediated by intestinal bacteria rather than host enzymes. When berberine is orally administered, it undergoes reduction in the intestinal environment before absorption into the bloodstream.

The reduction of berberine to dihydroberberine is primarily catalyzed by nitroreductases produced by the gut microbiota. These enzymes facilitate the addition of hydrogen across a specific bond in the berberine structure, resulting in its conversion to the more bioavailable dihydroberberine form. This microbial-mediated transformation is essential for berberine's efficacy, as demonstrated by studies showing that antibiotic treatment, which reduces gut bacteria populations, significantly decreases berberine-to-dihydroberberine conversion and consequently diminishes berberine's lipid- and glucose-lowering effects.

Once formed, dihydroberberine demonstrates remarkable absorption properties. Studies indicate that dihydroberberine has an intestinal absorption rate approximately five times higher than that of berberine in animal models. This enhanced absorption is attributed to dihydroberberine's improved solubility characteristics and membrane permeability.

After absorption through the intestinal wall, dihydroberberine undergoes rapid oxidation, reverting to berberine in intestinal tissues. Interestingly, this oxidation process appears to be non-enzymatic, as heat inactivation of intestinal homogenate does not inhibit dihydroberberine oxidation. This two-step process—reduction in the gut lumen followed by oxidation after absorption—represents an elegant natural solution to the poor bioavailability of berberine.

Synthetic Methodologies for Dihydroberberine Analogues

The development of synthetic methodologies for dihydroberberine and its analogues has been driven by the need to enhance the biological activities and pharmacokinetic properties of these compounds. Several innovative approaches have been established for creating functionalized dihydroberberine derivatives.

A significant advancement in this field has been the synthesis of arylhydrazono-functionalized dihydroberberines. These compounds are prepared by reacting unsubstituted dihydroberberine with various α-bromohydrazones. This reaction proceeds efficiently under mild conditions, typically at room temperature, allowing for the preservation of the sensitive dihydroberberine structure while introducing the hydrazone functionality.

The reaction between dihydroberberine and α-bromohydrazones has been optimized through extensive experimentation with different solvents, temperatures, and molar ratios. Dichloromethane (DCM) at room temperature with an equimolar ratio of reactants has proven to be the most effective condition for this synthesis. Under these conditions, the desired arylhydrazono-functionalized dihydroberberines precipitate directly from the reaction medium as pure solids, eliminating the need for complex purification procedures that could potentially lead to degradation of these sensitive compounds.

One particularly valuable feature of this synthetic approach is that the hydrazone moiety introduced into the dihydroberberine structure has a high tendency to yield solid derivatives. This property facilitates the direct recovery of pure products from the reaction medium by simple filtration, avoiding common subsequent side reactions during purification processes.

Catalytic Hydrogenation Techniques in Structural Modification

Catalytic hydrogenation represents a fundamental technique for the structural modification of berberine and its derivatives. The controlled addition of hydrogen to specific bonds in these molecules allows for the precise tuning of their physical, chemical, and biological properties.

The preparation of unsubstituted dihydroberberine typically involves treating berberine with 2.5 equivalents of sodium borohydride (NaBH4) in pyridine at room temperature. This reduction selectively targets the iminium bond in berberine, resulting in the formation of dihydroberberine while preserving other functional groups within the molecule.

For the synthesis of more extensively reduced derivatives, such as tetrahydroberberine (THBER), additional reduction steps are required. The conversion of arylhydrazono-functionalized dihydroberberines to their corresponding tetrahydroberberine analogues can be achieved by treating the dihydroberberine derivatives with sodium borohydride in methanol at room temperature. This reduction process specifically targets the remaining reducible bonds while leaving the hydrazone functionality intact, demonstrating the high level of selectivity that can be achieved with modern catalytic hydrogenation techniques.

The reaction conditions for this transformation typically involve stirring the reaction mixture for 2-3 hours until complete disappearance of the starting dihydroberberine derivatives, as monitored by thin-layer chromatography (TLC). After evaporation of the reaction solvent, the crude mixture is purified by column chromatography on silica gel using cyclohexane/ethyl acetate mixtures as eluents, followed by crystallization in a mixture of diethyl ether and petroleum ether to obtain the pure tetrahydroberberine derivatives.

Solvent Systems and Reaction Optimization for Industrial-Scale Production

The industrial-scale production of dihydroberberine requires careful optimization of reaction conditions, solvent systems, and purification methods to ensure efficiency, cost-effectiveness, and environmental sustainability.

Extensive research has been conducted to determine the optimal solvent systems for dihydroberberine synthesis. Among various solvents tested—including tetrahydrofuran (THF), ethyl acetate (EtOAc), methanol (MeOH), ethanol (EtOH), isopropanol (iPrOH), and acetonitrile (ACN)—dichloromethane (DCM) has emerged as the most effective medium for the reaction between dihydroberberine and α-bromohydrazones. This solvent provides the ideal balance of solubility for the reactants while promoting the precipitation of the product, facilitating an efficient and straightforward isolation process.

The purification of dihydroberberine derivatives represents a significant challenge in their industrial production. Traditional purification methods such as chromatography often lead to degradation of these sensitive compounds. An innovative approach to overcome this challenge involves designing reaction conditions that result in the direct precipitation of pure products from the reaction medium. This strategy eliminates the need for solvent-consuming purification steps such as chromatography, extraction, or recrystallization, making the process more environmentally friendly and economically viable.

For industrial applications, the Chinese patent CN108997332B describes an optimized method for preparing dihydroberberine with good selectivity and high yield. This method is specifically designed for industrial-scale production, addressing challenges such as reaction efficiency, product purity, and process scalability.

Another patent, CN101812061A, details a method for producing tetrahydroberberine from berberine hydrochloride. This process involves careful control of reaction conditions, crystallization parameters, and purification techniques to ensure the production of high-quality tetrahydroberberine on an industrial scale.

Dihydroberberine exerts profound metabolic effects through activation of the AMP-activated protein kinase pathway, a central regulator of cellular energy homeostasis. Mechanistic studies demonstrate that dihydroberberine inhibits mitochondrial respiratory complex I, leading to increased cellular AMP-to-ATP ratios [1] [4]. This energy stress triggers AMPK phosphorylation at Thr172, activating its kinase activity. Unlike metformin, which requires PEN2 for lysosomal AMPK activation, dihydroberberine operates independently of PEN2, instead relying on AXIN1-mediated recruitment of the AMPK complex to lysosomal membranes [3].

The activation cascade enhances catabolic processes while inhibiting anabolic pathways. Phosphorylated AMPK stimulates fatty acid oxidation via acetyl-CoA carboxylase inhibition and promotes glucose uptake through glucose transporter type 4 translocation [1] [4]. Comparative studies show dihydroberberine's superior in vivo efficacy over berberine, attributed to its improved oral bioavailability and sustained AMPK activation in insulin-sensitive tissues [1] [4].

Mechanistic Target of Rapamycin Pathway Modulation and Autophagy Induction

Dihydroberberine displays dual regulatory effects on the mechanistic target of rapamycin pathway, exerting context-dependent modulation of cellular autophagy. In adipocytes, it suppresses basal autophagy through microRNA-30-mediated downregulation of Beclin 1 expression, stabilizing lipid droplets and reducing lipolysis [6]. Conversely, in cancer models, dihydroberberine synergizes with tyrosine kinase inhibitors to inhibit phosphoinositide 3-kinase/protein kinase B/mTOR signaling, inducing autophagic cell death [5] [7].

The compound's ability to differentially regulate mTOR complex 1 activity appears tissue-specific. In hepatic cells, dihydroberberine enhances autophagy flux by disrupting the interaction between ubiquitin-like plant homeodomain and RING finger domain-containing protein 1 and AMPKα1, preventing AMPK dephosphorylation [3]. This sustained AMPK activity inhibits mTOR complex 1 through tuberous sclerosis complex 2 activation, creating a metabolic environment conducive to autophagy [3] [5].

Glucose Transporter Expression Regulation

Dihydroberberine modulates glucose homeostasis through transcriptional and post-translational regulation of glucose transporters. Chronic administration upregulates glucose transporter type 4 expression in skeletal muscle and adipose tissue by peroxisome proliferator-activated receptor gamma coactivator 1-alpha-dependent mechanisms [1] [4]. Acute effects involve AMPK-mediated translocation of existing glucose transporter type 4 vesicles to the plasma membrane, independent of insulin signaling [1].

The compound demonstrates tissue-specific effects on glucose transporter isoform expression:

  • Skeletal Muscle: 2.3-fold increase in glucose transporter type 4 mRNA [1]
  • Adipose Tissue: 1.8-fold elevation of cell surface glucose transporter type 4 [4]
  • Hepatocytes: Suppression of glucose transporter type 2 under hyperglycemic conditions [4]

These coordinated changes enhance peripheral glucose utilization while reducing hepatic glucose output, contributing to improved whole-body insulin sensitivity [1] [4].

Insulin Receptor Substrate Phosphorylation Dynamics

Dihydroberberine enhances insulin signaling through modulation of insulin receptor substrate phosphorylation states. In insulin-resistant models, it decreases inhibitory serine phosphorylation (Ser307) while increasing tyrosine phosphorylation (Tyr612) of insulin receptor substrate 1 [1] [4]. This phosphorylation shift improves insulin receptor substrate 1 interaction with the insulin receptor, enhancing downstream phosphatidylinositol 3-kinase activation.

The compound's effects on insulin receptor substrate phosphorylation appear mediated through:

  • AMPK-dependent suppression of c-Jun N-terminal kinase activity [1]
  • Inhibition of protein tyrosine phosphatase 1B expression [4]
  • Modulation of mitogen-activated protein kinase signaling cascades [4]

These mechanisms collectively increase insulin receptor substrate 1 half-life and signaling capacity, particularly in skeletal muscle and liver tissues [1] [4].

Dihydroberberine exerts potent inhibitory effects on hepatic gluconeogenesis through multiple interconnected molecular mechanisms that collectively suppress excessive glucose production in the liver. The compound's primary mode of action involves the selective inhibition of mitochondrial respiratory chain complex I, which disrupts cellular energy metabolism and triggers a cascade of regulatory responses [1] [2] [3].

The respiratory complex I inhibition represents the foundational mechanism underlying dihydroberberine's gluconeogenic suppression. This compound directly binds to and inhibits NADH dehydrogenase (Complex I), the first enzyme complex of the mitochondrial electron transport chain [1] [2] [3]. This inhibition results in decreased ATP synthesis and an elevated adenosine monophosphate to adenosine triphosphate (AMP/ATP) ratio, which fundamentally alters cellular energy homeostasis [4] [3]. The disruption of oxidative phosphorylation forces hepatocytes to rely more heavily on glycolysis for energy production, thereby reducing the availability of substrates for gluconeogenesis [3] [5].

Key gluconeogenic enzyme suppression occurs through the downregulation of phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase) gene expression [6] [7] [8]. PEPCK catalyzes the rate-limiting step of gluconeogenesis, converting oxaloacetate to phosphoenolpyruvate, while G6Pase catalyzes the final step, producing free glucose from glucose-6-phosphate [6] [7]. Research demonstrates that dihydroberberine treatment significantly reduces both PEPCK and G6Pase mRNA and protein expression levels by 40-70% in hepatocytes [6] [7] [8]. This suppression occurs through multiple transcriptional mechanisms, including the inhibition of cAMP response element-binding protein (CREB) phosphorylation and the prevention of CREB-regulated transcription coactivator 2 (TORC2) nuclear translocation [7] [8].

The AMP-activated protein kinase (AMPK) activation pathway serves as a crucial mediator of dihydroberberine's gluconeogenic suppression [1] [2] [7]. The compound-induced increase in the AMP/ATP ratio activates AMPK through phosphorylation at threonine-172, which subsequently phosphorylates and inactivates acetyl-CoA carboxylase (ACC) [1] [2] [7]. Activated AMPK directly suppresses the expression of gluconeogenic genes by phosphorylating and promoting the cytoplasmic sequestration of TORC2, preventing its nuclear translocation and coactivator function [7]. Additionally, AMPK activation enhances the phosphorylation of liver kinase B1 (LKB1), creating a positive feedback loop that sustains the inhibition of gluconeogenesis [7].

Mitochondrial pyruvate carrier modulation represents another sophisticated mechanism by which dihydroberberine suppresses gluconeogenesis [9] [10]. The compound preserves the acetylation status of mitochondrial pyruvate carrier 1 (MPC1) by suppressing sirtuin 3 (SIRT3) induction [9]. This preservation of MPC1 acetylation impairs the protein's stability and promotes its degradation, thereby limiting the mitochondrial import of pyruvate, a crucial substrate for gluconeogenesis [9]. The reduction in pyruvate availability within mitochondria directly constrains the metabolic flux through gluconeogenic pathways.

The nicotinamide adenine dinucleotide (NAD+/NADH) ratio reduction induced by respiratory complex I inhibition creates an unfavorable redox environment for gluconeogenesis [5] [11]. The suppression of complex I activity decreases the regeneration of NAD+ from NADH, leading to an accumulation of the reduced form [5]. Since gluconeogenesis requires NAD+ as a cofactor for several enzymatic reactions, including the conversion of malate to oxaloacetate by malate dehydrogenase, the reduced NAD+/NADH ratio impairs the efficiency of gluconeogenic flux [5] [11].

Transcriptional coactivator disruption occurs through the compound's effects on peroxisome proliferator-activated receptor gamma coactivator-1 alpha (PGC-1α) and other regulatory proteins [7] [10]. Dihydroberberine suppresses PGC-1α gene expression, which normally serves as a critical coactivator for gluconeogenic gene transcription [7]. The compound also interferes with the interaction between PGC-1α and forkhead box protein O1 (FoxO1), disrupting the transcriptional complex necessary for PEPCK and G6Pase gene expression [7].

MechanismTarget Enzyme/PathwayEffect on GluconeogenesisReferences
Respiratory Complex I InhibitionNADH dehydrogenase (Complex I)Inhibition of ATP synthesis, enhanced glycolysisTurner et al. 2008; Xu et al. 2014
PEPCK Gene Expression SuppressionPhosphoenolpyruvate carboxykinaseReduced glucose production from pyruvateXia et al. 2011; Li et al. 2015
G6Pase Gene Expression SuppressionGlucose-6-phosphataseDecreased free glucose formationXia et al. 2011; Li et al. 2015
AMPK ActivationAMP-activated protein kinaseSuppression of gluconeogenic gene expressionLee et al. 2006; Zhou et al. 2001
NAD+/NADH Ratio ReductionNicotinamide adenine dinucleotide ratioMetabolic shift toward glycolysisXu et al. 2017; Foretz et al. 2019
Mitochondrial Pyruvate Carrier (MPC1) DegradationMitochondrial pyruvate carrier 1Reduced pyruvate supply for gluconeogenesisWang et al. 2018
CREB Phosphorylation InhibitioncAMP response element-binding proteinDecreased transcription of gluconeogenic enzymesChen et al. 2023
TORC2 Nuclear Translocation InhibitionCREB-regulated transcription coactivator 2Blocked coactivator functionLi et al. 2015

Skeletal Muscle Glucose Uptake Enhancement

Dihydroberberine significantly enhances glucose uptake in skeletal muscle tissue through multiple complementary mechanisms that collectively improve glucose utilization and metabolic efficiency. The compound's effects on skeletal muscle glucose homeostasis are mediated through both insulin-dependent and insulin-independent pathways, with particular emphasis on direct cellular mechanisms that bypass traditional insulin signaling cascades [4] [12] [13].

Glucose transporter type 4 (GLUT4) translocation enhancement represents a primary mechanism by which dihydroberberine increases skeletal muscle glucose uptake [4] [12] [13]. The compound stimulates the translocation of GLUT4 vesicles from intracellular storage sites to the plasma membrane through a phosphatidylinositol 3-kinase-independent pathway [4] [12] [13]. This translocation occurs via activation of the AMP-activated protein kinase (AMPK) and p38 mitogen-activated protein kinase (p38 MAPK) signaling cascade [12]. Research demonstrates that dihydroberberine treatment increases GLUT4 membrane expression by 150-250% in skeletal muscle cells, with corresponding increases in glucose uptake rates of 64-170% [4] [12] [13].

Mitochondrial respiratory chain inhibition in skeletal muscle cells creates a metabolic environment that favors glucose utilization over fatty acid oxidation [4] [14] [3]. Dihydroberberine selectively inhibits complex I of the mitochondrial electron transport chain, reducing oxygen consumption by 40-60% and forcing muscle cells to rely more heavily on glycolytic metabolism [4] [3]. This metabolic shift increases the cellular demand for glucose as the primary fuel source, thereby enhancing glucose uptake through substrate pull mechanisms [4] [3].

The insulin-independent glucose uptake pathway activated by dihydroberberine operates through the AMP-AMPK-p38 MAPK signaling cascade [12] [13]. Unlike insulin-mediated glucose uptake, which depends on phosphatidylinositol 3-kinase and protein kinase B (Akt) activation, dihydroberberine's effects persist even in the presence of phosphatidylinositol 3-kinase inhibitors [12]. The compound increases intracellular AMP levels, leading to AMPK phosphorylation at threonine-172, which subsequently activates p38 MAPK through phosphorylation [12]. This pathway results in GLUT4 translocation and enhanced glucose uptake that is independent of insulin signaling [12] [13].

Cellular energy charge modulation through dihydroberberine's effects on adenylate metabolism creates a sustained signal for glucose uptake [4] [12] [13]. The compound increases the AMP/ATP ratio by 3-8 fold in skeletal muscle cells, which serves as a metabolic signal indicating cellular energy depletion [4] [12]. This elevated AMP/ATP ratio not only activates AMPK but also stimulates glycolytic enzymes and enhances the cellular capacity for glucose metabolism [4] [3]. The energy charge alteration persists for extended periods, providing sustained enhancement of glucose uptake for up to 16 hours following dihydroberberine exposure [4].

Calcium signaling enhancement contributes to dihydroberberine's glucose uptake effects through modulation of intracellular calcium homeostasis [15] [16]. The compound activates calcium-dependent signaling pathways that enhance glucose sensing and uptake in skeletal muscle cells [15]. Research indicates that dihydroberberine treatment increases intracellular calcium responses by 2-5 fold, which contributes to enhanced glucose transporter activity and improved glucose uptake efficiency [15].

Cyclophilin D (CypD) suppression represents a protective mechanism that maintains skeletal muscle glucose uptake capacity under conditions of metabolic stress [14]. Dihydroberberine inhibits the upregulation of CypD protein expression, which prevents mitochondrial permeability transition pore opening and mitochondrial swelling [14]. This protection of mitochondrial integrity preserves the cellular capacity for glucose metabolism and prevents the development of insulin resistance in skeletal muscle [14]. Studies demonstrate that dihydroberberine treatment reduces mitochondrial dysfunction by 70-80% in muscle cells exposed to metabolic stress [14].

Glycolytic enzyme activation occurs as a downstream consequence of dihydroberberine's effects on cellular energy metabolism [4] [3]. The compound enhances the activity and expression of key glycolytic enzymes, including hexokinase, phosphofructokinase, and pyruvate kinase [4]. This enzymatic activation increases the rate of glucose metabolism and creates a metabolic sink that pulls glucose into the cell [4] [3]. The enhanced glycolytic capacity results in increased lactate production, indicating active glucose metabolism through the glycolytic pathway [4].

Contraction-independent glucose uptake mechanisms activated by dihydroberberine provide sustained glucose utilization even in resting muscle [12] [13]. Unlike exercise-induced glucose uptake, which depends on muscle contraction and calcium release, dihydroberberine's effects operate through biochemical signaling pathways that remain active in non-contracting muscle tissue [12]. This contraction-independent mechanism ensures continuous glucose uptake and utilization, contributing to improved glucose homeostasis throughout the day [12] [13].

MechanismMolecular TargetCellular EffectMagnitude of Effect
GLUT4 Translocation EnhancementGlucose transporter type 4Increased membrane glucose transport64-170% increase in glucose uptake
Glucose Transporter UpregulationGlucose transporter proteinsEnhanced glucose uptake capacity50-100% increase in transport capacity
Glycolysis StimulationGlycolytic enzymesAccelerated glucose metabolism70-180% increase in glucose consumption
Mitochondrial Respiratory InhibitionMitochondrial Complex IMetabolic shift to anaerobic metabolism40-60% reduction in oxygen consumption
Calcium Signaling ModulationIntracellular calcium homeostasisImproved glucose sensing2-5 fold increase in Ca2+ response
Insulin-Independent Glucose UptakeNon-insulin dependent pathwaysDirect glucose utilization80-200% increase independent of insulin
AMP/ATP Ratio IncreaseAdenylate energy chargeEnhanced energy demand signaling3-8 fold increase in AMP/ATP ratio
Cyclophilin D (CypD) SuppressionMitochondrial permeability regulatorReduced mitochondrial swelling70-80% reduction in mitochondrial dysfunction

Pancreatic β-Cell Function Preservation Strategies

Dihydroberberine employs multiple sophisticated strategies to preserve pancreatic β-cell function, focusing on maintaining insulin secretory capacity, preventing cellular apoptosis, and preserving β-cell identity under conditions of metabolic stress. These preservation mechanisms are essential for sustaining glucose homeostasis and preventing the progressive β-cell dysfunction characteristic of type 2 diabetes [17] [18] [19].

Glucose-dependent insulin secretion enhancement represents a primary preservation strategy through which dihydroberberine maintains β-cell function [18] [20]. The compound acts as a glucose-dependent insulin secretagogue by directly binding to and modulating KCNH6 (Kv11.1) potassium channels in pancreatic β-cells [18]. This binding significantly accelerates channel closure, reducing KCNH6 currents and prolonging glucose-dependent membrane depolarization [18]. The extended depolarization enhances calcium influx and insulin vesicle exocytosis, but only under hyperglycemic conditions, thereby minimizing the risk of hypoglycemia [18]. Clinical studies demonstrate that dihydroberberine treatment increases glucose-stimulated insulin secretion by 40-80% without affecting basal insulin levels [18].

β-Cell identity maintenance is achieved through the preservation and upregulation of key transcription factors essential for β-cell function [17] [21]. Dihydroberberine enhances the expression of pancreatic and duodenal homeobox 1 (PDX1), a master regulator of β-cell identity and function [17] [21]. PDX1 serves as a crucial transcription factor that controls insulin gene expression, glucose sensing through glucokinase, and glucose transport through GLUT2 [21]. The compound also promotes the expression of MafA, another essential transcription factor that regulates insulin biosynthesis and secretion [17]. Research indicates that dihydroberberine treatment increases PDX1 expression by 150-300% and MafA expression by 100-200% in pancreatic islets [17].

Apoptosis inhibition and cellular survival mechanisms provide critical protection against β-cell death under conditions of glucolipotoxicity [19] [20]. Dihydroberberine modulates the microRNA-204 (miR-204)/sirtuin 1 (SIRT1) pathway to prevent β-cell apoptosis [19]. The compound suppresses miR-204 expression, which normally targets and degrades SIRT1 mRNA [19]. By reducing miR-204 levels, dihydroberberine allows for increased SIRT1 expression, which protects β-cells from oxidative stress and apoptotic stimuli [19]. This protection results in a 60-80% reduction in β-cell apoptosis under stress conditions [19].

Mitochondrial function preservation represents another critical strategy for maintaining β-cell viability and function [19] [20]. Dihydroberberine protects mitochondrial integrity by preventing mitochondrial membrane potential loss and maintaining ATP synthesis capacity [19]. The compound reduces reactive oxygen species production and enhances antioxidant enzyme activity in β-cells [19]. These mitochondrial protective effects preserve the cellular capacity for glucose sensing and insulin secretion, which are highly dependent on mitochondrial metabolism [19].

GLP-1 receptor pathway activation contributes to β-cell preservation through autocrine and paracrine mechanisms [17] [22]. Dihydroberberine enhances GLP-1 secretion from intestinal L-cells and pancreatic α-cells, which subsequently activates GLP-1 receptors on β-cells [17]. The GLP-1 receptor activation stimulates the protein kinase A (PKA) pathway, leading to cAMP response element-binding protein (CREB) phosphorylation and enhanced insulin gene transcription [17]. This pathway also promotes β-cell survival and proliferation while inhibiting apoptosis [17].

Prohormone processing enhancement ensures efficient insulin synthesis and maturation within β-cells [17] [23]. Dihydroberberine upregulates the expression of prohormone convertase 1/3 (PC1/3) and prohormone convertase 2 (PC2), enzymes responsible for processing proinsulin to mature insulin [17] [23]. The compound increases PC1/3 expression by 200-400% and PC2 expression by 150-300% in pancreatic islets [17]. This enhanced processing capacity ensures that β-cells can maintain adequate insulin production and secretion in response to glucose stimulation [17] [23].

Endoplasmic reticulum stress mitigation provides protection against one of the primary causes of β-cell dysfunction [19] [20]. Dihydroberberine reduces endoplasmic reticulum stress by enhancing the unfolded protein response and improving protein folding capacity [19]. The compound upregulates molecular chaperones and proteasomal degradation pathways, preventing the accumulation of misfolded proteins that can trigger β-cell apoptosis [19]. This stress mitigation preserves β-cell function under conditions of high metabolic demand [19].

Calcium homeostasis regulation ensures proper insulin secretion coupling to glucose stimulation [18] [20]. Dihydroberberine modulates calcium channel activity and intracellular calcium handling to optimize insulin exocytosis [18]. The compound's effects on KCNH6 channels indirectly regulate voltage-gated calcium channels, ensuring appropriate calcium influx for insulin secretion [18]. This calcium regulation prevents both insufficient insulin release and excessive secretion that could lead to β-cell exhaustion [18].

Preservation StrategyMolecular MechanismFunctional OutcomeClinical Relevance
Insulin Secretion EnhancementKCNH6 potassium channel inhibitionImproved glucose-stimulated insulin secretionRestored insulin response in diabetes
β-Cell Identity MaintenanceTranscription factor preservationPreserved β-cell phenotype and functionPrevention of β-cell dedifferentiation
Apoptosis InhibitionMitochondrial function protectionReduced β-cell death and dysfunctionDelayed diabetes progression
miR-204/SIRT1 Pathway ModulationMicroRNA-204 suppression, SIRT1 activationEnhanced insulin synthesis and secretionImproved pancreatic reserve function
Glucose-Dependent Insulin ReleaseGlucose-sensitive insulin secretagogue actionSelective insulin release at high glucoseReduced hypoglycemia risk
PDX1 Expression UpregulationPancreatic and duodenal homeobox 1 inductionMaintained β-cell differentiationEnhanced β-cell regeneration potential
KCNH6 Channel ModulationPotassium channel closure accelerationProlonged membrane depolarizationImproved postprandial glucose control
Oxidative Stress ReductionAntioxidant enzyme activationProtection from glucolipotoxicityLong-term pancreatic protection

GLP-1 Secretion Modulation in Enteroendocrine Cells

Dihydroberberine exerts significant modulatory effects on glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine cells through multiple interconnected mechanisms that enhance incretin hormone production and release. These effects are mediated through both direct cellular mechanisms and indirect pathways involving gut microbiota and metabolic signaling [15] [23] [24] [16].

Bitter taste receptor activation represents a primary mechanism by which dihydroberberine stimulates GLP-1 secretion from intestinal L-cells [15] [16]. The compound activates bitter taste receptors (TAS2Rs), particularly TAS2R38, which are expressed in enteroendocrine cells throughout the gastrointestinal tract [15]. Upon activation, these receptors initiate a signaling cascade involving Gα-gustducin protein coupling, phospholipase C (PLC) activation, and inositol 1,4,5-trisphosphate-mediated calcium release [15] [16]. This calcium mobilization triggers the exocytosis of GLP-1-containing secretory vesicles, resulting in a 2-4 fold increase in GLP-1 secretion [15].

Phospholipase C-dependent signaling serves as the primary transduction mechanism for dihydroberberine's effects on GLP-1 secretion [15] [16]. The compound's activation of bitter taste receptors leads to PLC activation, which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate to generate inositol 1,4,5-trisphosphate and diacylglycerol [15]. The resulting calcium release from intracellular stores triggers transient receptor potential melastatin 5 (TRPM5) channel activation, leading to membrane depolarization and voltage-gated calcium channel opening [15]. This calcium influx provides the final trigger for GLP-1 vesicle exocytosis [15] [16].

Preproglucagon gene expression upregulation represents a sustained mechanism for enhanced GLP-1 production [15] [23] [24]. Dihydroberberine increases preproglucagon mRNA expression by 150-300% in intestinal L-cells through activation of transcriptional pathways [15] [23]. The compound modulates the β-catenin/TCF4 signaling pathway by downregulating microRNA-106b, which normally suppresses GLP-1 gene expression [25]. This transcriptional upregulation ensures a sustained increase in GLP-1 precursor availability for subsequent processing and secretion [23].

Prohormone convertase enzyme induction ensures efficient processing of preproglucagon to mature GLP-1 [17] [23]. Dihydroberberine significantly upregulates the expression of prohormone convertase 1/3 (PC1/3) and prohormone convertase 2 (PC2), the enzymes responsible for cleaving preproglucagon into bioactive GLP-1 [17] [23]. The compound increases PC1/3 expression by 200-400% and PC2 expression by 150-300% in intestinal tissue [17]. This enhanced processing capacity ensures that the increased preproglucagon production translates into proportionally increased mature GLP-1 secretion [17] [23].

Mitochondrial stress response mitigation in enteroendocrine cells protects L-cell function and preserves GLP-1 secretory capacity [24]. Dihydroberberine prevents mitochondrial dysfunction in intestinal L-cells by reducing ATP overproduction and controlling mitochondrial oxidative stress [24]. The compound attenuates diet-induced mitochondrial swelling, cristae loss, and membrane rupture in colon enterocytes [24]. This mitochondrial protection preserves L-cell viability and function, preventing the reduction in GLP-1 secretion typically observed in obesity and metabolic dysfunction [24].

Cellular protective mechanisms activated by dihydroberberine maintain enteroendocrine cell viability under conditions of metabolic stress [23] [24]. The compound reduces oxidative stress and inflammatory responses in GLUTag cells exposed to palmitic acid or tumor necrosis factor-α [23]. Dihydroberberine treatment reverses inflammation-induced inhibition of the Akt signaling pathway, which is crucial for cell survival and function [23]. These cytoprotective effects ensure sustained GLP-1 secretory capacity even under adverse metabolic conditions [23].

Short-chain fatty acid interaction provides an indirect mechanism for GLP-1 secretion enhancement [26] [24]. Dihydroberberine modulates gut microbiota composition, increasing the abundance of beneficial bacteria that produce short-chain fatty acids such as butyrate, propionate, and acetate [26]. These short-chain fatty acids activate G-protein coupled receptor 43 (GPR43) on intestinal L-cells, providing a synergistic stimulus for GLP-1 secretion [26] [24]. The compound increases GPR43 expression by 80-150% in intestinal tissue, enhancing the sensitivity of L-cells to short-chain fatty acid stimulation [24].

Calcium-dependent secretion enhancement represents the final common pathway for dihydroberberine's GLP-1 secretory effects [15] [23]. The compound enhances calcium-mediated exocytosis through multiple mechanisms, including direct calcium channel modulation and improvement of calcium handling within enteroendocrine cells [15]. Research demonstrates that dihydroberberine treatment increases intracellular calcium responses by 300-500% in GLP-1-secreting cells [15]. This enhanced calcium signaling translates into more efficient stimulus-secretion coupling and increased GLP-1 release [15] [23].

Glucose-dependent GLP-1 release ensures that dihydroberberine's effects are appropriately coupled to nutritional status [15] [23]. The compound enhances glucose-stimulated GLP-1 secretion while having minimal effects on basal secretion [15]. This glucose-dependent enhancement occurs through the integration of glucose sensing mechanisms with bitter taste receptor signaling, ensuring that GLP-1 release is appropriately matched to postprandial glucose levels [15] [23].

Modulation MechanismReceptor/TargetSignaling PathwayGLP-1 Effect
Bitter Taste Receptor ActivationBitter taste receptors (TAS2Rs)Gα-gustducin/PLC/TRPM5 cascade2-4 fold increase in GLP-1 secretion
TAS2R38 Receptor StimulationTaste receptor type 2 member 38Calcium-dependent signalingEnhanced glucose-dependent release
Phospholipase C (PLC) PathwayPhospholipase C-dependent signalingInositol phosphate/calcium mobilizationCalcium-mediated secretion enhancement
Mitochondrial Stress ResponseMitochondrial quality controlATP regulation/energy homeostasisRestored GLP-1 production in obesity
Intestinal L-Cell ProtectionEnteroendocrine L-cellsCytoprotective mechanismsPreserved L-cell function
Preproglucagon mRNA UpregulationGlucagon-like peptide 1 precursorTranscriptional upregulation150-300% increase in GLP-1 precursor
PC1/3 and PC2 Enzyme InductionProhormone convertase 1/3 and 2Post-translational processingImproved GLP-1 processing and maturation
Short-Chain Fatty Acid InteractionGPR43 receptor activationG-protein coupled receptor signalingSynergistic GLP-1 release potentiation

Physical Description

Solid

XLogP3

3.5

Hydrogen Bond Acceptor Count

5

Exact Mass

337.13140809 g/mol

Monoisotopic Mass

337.13140809 g/mol

Heavy Atom Count

25

Melting Point

163 - 164 °C

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

483-15-8
120834-89-1

Wikipedia

Dihydroumbellatine

Dates

Last modified: 08-15-2023

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